![molecular formula C18H15NO2S B2400909 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde CAS No. 478065-42-8](/img/structure/B2400909.png)
2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde is a chemical compound with the molecular formula C18H15NO2S . It has a molecular weight of 309.38 .
Molecular Structure Analysis
The molecular structure of this compound is based on a quinoline backbone with a methoxybenzyl sulfanyl group attached at the 2-position and a carbaldehyde group at the 3-position .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.38 . Other physical and chemical properties such as density, boiling point, and melting point were not available in the sources I found .Scientific Research Applications
Synthesis Methodologies
Recent advancements in synthesis methodologies involving quinolines, such as 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde, have been explored. Efficient methods using metal-catalyzed dehydrogenative N-heterocyclization have been developed. This involves the reaction of 2-aminobenzyl alcohols with carbonyl compounds (aldehydes and ketones), leading to the formation of quinolines through a sequence of reactions including metal-catalysed oxidation, cross aldol reaction, and cyclodehydration (Chelucci & Porcheddu, 2017).
Antileukotrienic Agents
Compounds similar to 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde have been synthesized for potential use as antileukotrienic drugs. These compounds have shown the ability to inhibit platelet aggregation, suggesting their potential in medical applications (Jampílek et al., 2004).
Antioxidant Activities
Studies on 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives, structurally related to 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde, have revealed promising antioxidant activities. These compounds were found to possess significant radical scavenging activities, comparable or superior to commercial antioxidants (Zhang et al., 2013).
Electronic and Spectroscopic Properties
Research into the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds related to 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde has been conducted. This includes the study of geometric parameters, electronic properties, molecular electrostatic potentials, and spectroscopic properties through experimental and theoretical (DFT) methods (Beytur & Avinca, 2021).
DNA Interaction and Anticancer Potential
Certain 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives and their copper(II) complexes have been synthesized and investigated for their DNA interaction and antioxidant activities. These compounds have shown significant binding with calf thymus DNA (CT-DNA) and exhibited potential as antioxidants (Liu et al., 2009).
Mechanism of Action
Target of Action
The primary target of the compound 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde is currently unknown . It’s important to note that the identification of a compound’s target is a complex process that involves extensive biochemical and pharmacological research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde . These factors can include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]quinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-21-16-7-4-5-13(9-16)12-22-18-15(11-20)10-14-6-2-3-8-17(14)19-18/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUNZYHVXKDSPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3C=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.